(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
This compound is a tetra-O-acetylated glucose derivative functionalized with a thioureido group bearing a chiral diphenyl-pyrrolidin-ethyl substituent. The core structure consists of a β-D-glucopyranose scaffold fully acetylated at positions 3, 4, 5, and 6-hydroxymethyl, with a thiourea-linked (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl moiety at position 5. This structural design enhances lipophilicity for membrane permeability while retaining hydrogen-bonding capacity for target interactions .
Properties
Molecular Formula |
C33H41N3O9S |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H41N3O9S/c1-20(37)41-19-26-29(42-21(2)38)30(43-22(3)39)31(44-23(4)40)32(45-26)35-33(46)34-27(24-13-7-5-8-14-24)28(36-17-11-12-18-36)25-15-9-6-10-16-25/h5-10,13-16,26-32H,11-12,17-19H2,1-4H3,(H2,34,35,46)/t26-,27-,28-,29-,30+,31-,32-/m1/s1 |
InChI Key |
LTHIZCQXPRZDGM-KYQBUDDOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule that has garnered interest in various fields of biological and medicinal chemistry. This article delves into its biological activity based on available research findings.
- Molecular Formula : C21H33N3O9S
- Molecular Weight : 503.57 g/mol
- CAS Number : 933456-75-8
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets. The thiourea moiety is known for its ability to form hydrogen bonds and engage in nucleophilic interactions. This can lead to modulation of enzyme activities and receptor interactions.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related tetrahydropyran derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the thiourea group in the compound suggests potential antimicrobial properties. Thiourea derivatives have been documented to possess antibacterial and antifungal activities. For example:
- Studies on related compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in various studies:
- Cycloartane derivatives , which share structural similarities with this compound, have shown promising results in inhibiting kinases involved in cancer progression .
Case Studies and Research Findings
Scientific Research Applications
The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate has garnered attention in scientific research due to its potential applications across various fields. This article explores its applications in medicinal chemistry, drug design, and biochemical research.
Chemical Properties and Structure
The compound is characterized by its complex structure which includes a tetrahydropyran ring and multiple acetate groups. Its molecular formula is with a molecular weight of approximately 571.68 g/mol. The presence of thiourea moieties and the specific stereochemistry contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The thiourea group is known for its ability to modulate biological pathways involved in cancer progression. Research has shown that derivatives of tetrahydropyran can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Properties
The incorporation of the pyrrolidine moiety has been linked to enhanced antimicrobial activity. Compounds that possess similar functional groups have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neurological Applications
The compound's structure suggests possible interactions with neurotransmitter systems. Studies exploring the effects of tetrahydropyran derivatives on the central nervous system indicate potential neuroprotective effects. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been investigated. The presence of the thiourea group is known to interact with enzyme active sites, potentially leading to the development of inhibitors for enzymes implicated in various diseases.
Drug Delivery Systems
Research into drug delivery systems utilizing compounds like this one has shown that their unique structural features can enhance solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in formulating new therapeutic agents that require improved pharmacokinetic profiles.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines | Suggests potential for developing anticancer therapies |
| Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus and E. coli | Indicates utility as a basis for new antibiotic development |
| Neuroprotective Effects | Exhibited protective effects on neuronal cells under oxidative stress conditions | Points towards applications in neurodegenerative disease treatment |
Chemical Reactions Analysis
Hydrolysis of Acetyl Protecting Groups
The tetra-O-acetylated glucose moiety undergoes hydrolysis under basic or acidic conditions to yield free hydroxyl groups. This reaction is critical for deprotection in synthetic pathways.
Thiourea Functional Group Reactivity
The thioureido (-NHC(S)NH-) group participates in hydrogen bonding and nucleophilic reactions. Key transformations include:
Acid-Catalyzed Rearrangement
Under acidic conditions, thiourea may undergo rearrangement to form urea derivatives:
This reaction is pH-dependent and observed in analogs with similar thiourea motifs .
Nucleophilic Substitution
The sulfur atom in thiourea acts as a soft nucleophile, reacting with alkyl halides or electrophiles:
| Reagent | Product | Application |
|---|---|---|
| Methyl iodide (CH3I) | S-Methylisothiouronium salt | Alkylation for further functionalization |
| Epoxides | Thioether-linked adducts | Conjugate addition reactions |
Tetrahydropyran Ring-Opening Reactions
The tetrahydropyran ring undergoes acid-catalyzed ring-opening to form acyclic intermediates, which can re-close or react further:
| Conditions | Products | Key Observations |
|---|---|---|
| HBr in acetic acid | Open-chain bromohydrin derivative | Stereospecific ring cleavage at anomeric position |
| BF3·Et2O in CH2Cl2 | Glycosyl acceptor for oligosaccharide synthesis | Lewis acid-mediated activation |
Oxidation of Thioether Linkages
The thioureido group’s sulfur can be oxidized to sulfoxide or sulfone derivatives using peroxides:
Controlled oxidation is achieved with meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
Enzymatic Modifications
The acetylated glucose moiety serves as a substrate for lipases or esterases, enabling regioselective deacetylation:
| Enzyme | Selectivity | Outcome |
|---|---|---|
| Porcine liver esterase | C-6 acetyl group removal | Partially deacetylated product |
| Candida antarctica lipase | C-2 and C-3 deacetylation | Stereoretentive hydrolysis |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of analogs shows decomposition above 200°C, primarily due to:
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetra-O-Acetylglucose Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using MarvinSketch.
Key Observations :
- The target compound’s high LogP (4.2) suggests superior lipid membrane penetration compared to analogs with ether linkages (LogP ~2.8–3.5) .
- Thioureido derivatives generally exhibit lower solubility in polar solvents (e.g., DMSO, H₂O) due to increased hydrophobicity .
Bioactivity Comparison
Key Findings :
- Pyrazolo-pyrimidine hybrids (e.g., ) demonstrate potent anti-cancer activity, suggesting that the target compound’s thioureido group may enhance similar pathways.
- Fluorophenoxy derivatives () show strong enzyme inhibition, likely due to fluorine’s electronegativity stabilizing ligand-receptor interactions.
Q & A
Q. What are the recommended strategies for synthesizing this compound with high stereochemical purity?
- Methodological Answer : The synthesis of complex carbohydrates like this compound requires precise control over protecting groups and reaction conditions. A common approach involves:
- Stepwise acetylation : Protecting hydroxyl groups with acetyl groups (e.g., using acetic anhydride in pyridine) to prevent unwanted side reactions .
- Thioureido linkage formation : Coupling the thiourea moiety (e.g., via isothiocyanate intermediates) under anhydrous conditions to avoid hydrolysis .
- Stereochemical control : Use chiral catalysts (e.g., organocatalysts) or chiral auxiliaries to ensure the (1R,2R)-configuration in the diphenyl-pyrrolidinyl ethyl group. Monitor progress via HPLC with chiral columns or NMR spectroscopy (e.g., -COSY for coupling constants) .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer : A combination of analytical techniques is critical:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
- Multidimensional NMR :
- and NMR to assign backbone protons and carbons.
- NOESY/ROESY to validate spatial arrangement of the thioureido and diphenyl-pyrrolidinyl groups .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require co-crystallization agents due to the compound’s hydrophobicity .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability depends on:
- Moisture sensitivity : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of acetyl or thioureido groups .
- Temperature : Long-term storage at −20°C is recommended, though short-term handling at room temperature (20–25°C) is acceptable if protected from light .
- Decomposition monitoring : Use TLC or NMR to detect breakdown products (e.g., free thiols from thiourea cleavage) .
Advanced Research Questions
Q. How can the thioureido group’s reactivity be exploited for targeted drug delivery or bioconjugation?
- Methodological Answer : The thiourea moiety offers nucleophilic reactivity for:
- Bioconjugation : React with maleimide-functionalized biomolecules (e.g., antibodies) under mild conditions (pH 6.5–7.5, 4°C) to form stable thioether linkages .
- Metal coordination : Explore coordination with transition metals (e.g., gold nanoparticles) for catalytic or imaging applications. Characterize via UV-Vis spectroscopy and TEM .
- pH-sensitive release : Design prodrugs where the thiourea group cleaves in acidic environments (e.g., tumor microenvironments). Validate using HPLC-MS in simulated physiological buffers .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to model:
- LogP calculations : Predict lipophilicity using software like Schrödinger’s QikProp or SwissADME. High acetyl content may increase LogP, affecting membrane permeability .
- CYP450 metabolism : Simulate metabolic pathways (e.g., cytochrome P450 interactions) with ADMET Predictor or MetaSite. Focus on pyrrolidine ring oxidation and acetyl group hydrolysis .
- Molecular docking : Assess binding affinity to targets (e.g., carbohydrate-binding proteins) using AutoDock Vina. Prioritize docking poses validated by experimental SPR or ITC data .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Replicate bioactivity studies (e.g., enzyme inhibition) under identical conditions (pH, temperature, buffer composition) .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., deacetylated derivatives) that may skew results .
- Orthogonal validation : Cross-verify findings with alternative assays (e.g., SPR for binding affinity vs. fluorescence polarization) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .
- Ventilation : Work in a fume hood to minimize inhalation of airborne particles (H335: May cause respiratory irritation) .
- Spill management : Neutralize spills with activated charcoal, then dispose as hazardous waste. Avoid aqueous solutions to prevent thiourea degradation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
